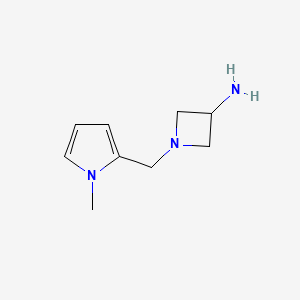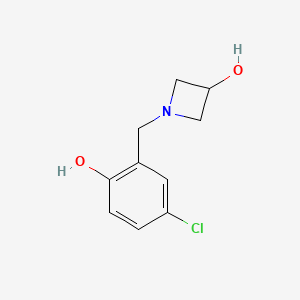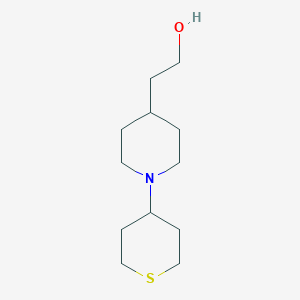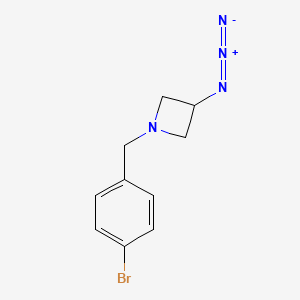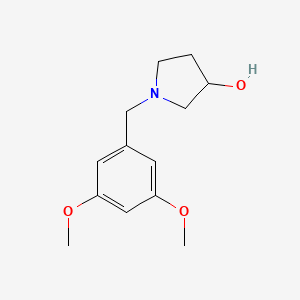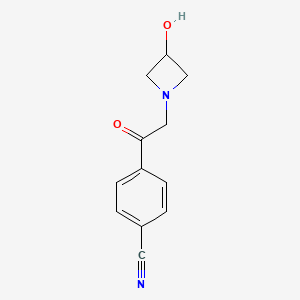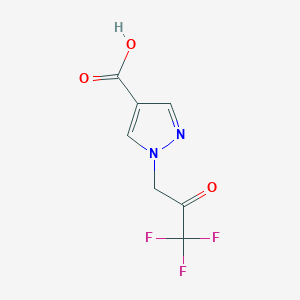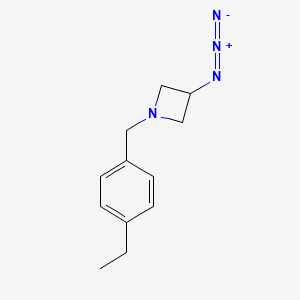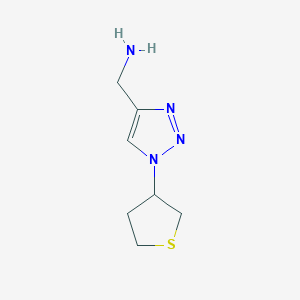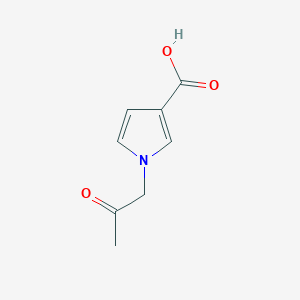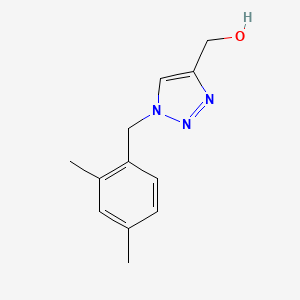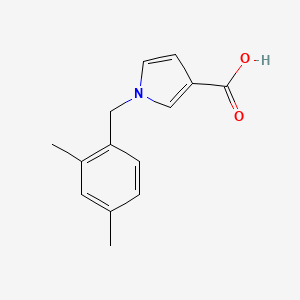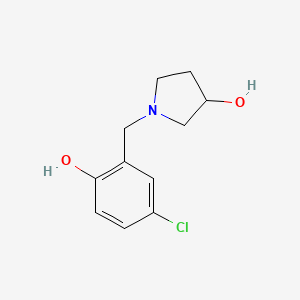
1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol
Vue d'ensemble
Description
The compound “1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a benzyl group attached, which is substituted with a chlorine atom and a hydroxyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving the formation of the pyrrolidine ring, followed by functionalization of the ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, along with the substituted benzyl group . The exact conformation and orientation of these groups would depend on various factors, including the specific synthesis method used .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidine ring and the substituted benzyl group. The chlorine atom and the hydroxyl group could potentially be sites of reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group and the electronegative chlorine atom could influence its solubility .Applications De Recherche Scientifique
Optically Pure Compound Synthesis
Optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine, related to "1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol", have been prepared by reactions involving oxygenated benzyl carbanions with chlorinated N-sulfinylimines, demonstrating a method for achieving high stereoselectivity in synthesizing chiral compounds (Ruano, Alemán, & Cid, 2006).
Anticancer Activity
A Cd(II) complex synthesized with a derivative closely related to "this compound" exhibited significant anticancer activity against liver and cervical cancer cells, showing the compound's potential in medicinal chemistry (Huang, Zheng, & Diao, 2015).
Asymmetric Catalysis
The bioreduction of ketones using Baker’s yeast to obtain optically active alcohols, which are subsequently transformed into DMAP derivatives, indicates the utility of "this compound" derivatives in asymmetric catalysis. These derivatives serve as nucleophilic catalysts and chiral ligands in stereoselective chemical reactions (Busto, Gotor‐Fernández, & Gotor, 2006).
Pyrrolidine and Pyrrolidine Derivatives
The broader context of pyrrolidine and its derivatives, including "this compound", highlights their significance in forming the structural basis for many biological molecules, such as heme and chlorophyll. Pyrrolidine derivatives are prepared through various synthetic reactions, indicating their importance in organic synthesis and pharmaceutical chemistry (Anderson & Liu, 2000).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors, including its reactivity and the specific conditions under which it is handled.
Orientations Futures
Propriétés
IUPAC Name |
1-[(5-chloro-2-hydroxyphenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-9-1-2-11(15)8(5-9)6-13-4-3-10(14)7-13/h1-2,5,10,14-15H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHGSLIFJYTGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


